![molecular formula C24H25N5O B5526279 N-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]-4-ethoxyaniline](/img/structure/B5526279.png)
N-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]-4-ethoxyaniline
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Overview
Description
The compound belongs to a class of chemicals characterized by the presence of a tetrazole ring, a common motif in medicinal chemistry due to its bioisosteric similarity to the carboxylate group. Tetrazoles are known for their utility in drug design and have various applications in pharmaceuticals due to their stability and pharmacokinetic properties.
Synthesis Analysis
The synthesis of related tetrazole compounds typically involves the cyclization of nitriles with azides or through [3+2] cycloaddition reactions. For instance, Al-Hourani et al. (2016) reported the synthesis of a tetrazole derivative via a straightforward approach, highlighting the structural determination using X-ray crystallography, which could be relevant to the synthesis strategy of the queried compound (Al-Hourani et al., 2016).
Molecular Structure Analysis
Tetrazole compounds often exhibit interesting molecular geometries due to the tetrazole ring. The crystal structure analysis provides insight into intermolecular interactions, molecular packing, and the spatial arrangement of functional groups. For example, the study by Al-Hourani et al. describes the crystallization in specific space groups and the absence of conjugation between the aryl rings and the tetrazole group, which may be pertinent to understanding the structural aspects of N-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl]-4-ethoxyaniline (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazoles are known for participating in various chemical reactions, including substitution reactions, due to the active hydrogen atom on the tetrazole ring. These reactions can significantly alter the compound's chemical properties and potential applications. The synthesis and characterization of derivatives provide insights into their reactivity and interaction with biological targets, as seen in studies by Al-Hourani et al. and others.
Physical Properties Analysis
The physical properties of tetrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, particularly the functional groups attached to the tetrazole ring and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of tetrazole compounds, are largely determined by the tetrazole ring. The presence of electronegative nitrogen atoms in the ring impacts the compound's electron distribution, influencing its reactivity and interaction with biological molecules.
Scientific Research Applications
Alzheimer's Disease Imaging
A study synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease (AD) using PET imaging. These probes, including the one related to the specified compound, demonstrated high affinity for Aβ(1-42) aggregates and showed potential as useful PET agents for detecting Aβ plaques in the living human brain, which could enhance AD diagnosis and monitoring (Cui et al., 2012).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis and characterization of derivatives similar to the specified compound, showing potent antimicrobial and antioxidant properties. Specific derivatives were found to be effective against various microbial strains and exhibited significant hydrogen peroxide scavenging activity, highlighting their potential in antimicrobial and antioxidant applications (Malhotra et al., 2013).
Pain Management
Research on a novel nonpeptidic B1 antagonist related to the specified compound demonstrated significant antinociceptive actions in various pain models. This study suggests the utility of such compounds in treating inflammatory pain states and some aspects of neuropathic pain, offering a potential pathway for developing new pain management therapies (Porreca et al., 2006).
Organic Synthesis and Chemical Sensors
Studies have also explored the synthesis of heterocyclic systems and organic frameworks using derivatives of the specified compound, demonstrating their utility in creating novel chemical structures and sensing applications. These research efforts contribute to advancing organic chemistry and materials science by developing new compounds for various technological and biomedical applications (Selič et al., 1997; Shi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-phenylmethyl]-4-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-4-30-21-15-13-20(14-16-21)25-22(19-11-6-5-7-12-19)24-26-27-28-29(24)23-17(2)9-8-10-18(23)3/h5-16,22,25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVIXURVUZHCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=NN=NN3C4=C(C=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-phenylmethyl]-4-ethoxyaniline |
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